

An In-depth Technical Guide on the Evolutionary Conservation of Ureidoglycolate Lyase (K00135)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzyme **K00135**, identified as ureidoglycolate lyase (UGL), plays a crucial role in the purine catabolism pathway in a variety of organisms, catalyzing the conversion of (S)-ureidoglycolate to glyoxylate and urea. Its presence across different biological kingdoms suggests significant evolutionary conservation, making it a potential target for various biomedical and biotechnological applications. This technical guide provides a comprehensive overview of the evolutionary conservation of UGL, presenting quantitative data on sequence homology, detailed experimental protocols for its study, and visual representations of its metabolic context and the workflows for its analysis.

Introduction to Ureidoglycolate Lyase (K00135)

Ureidoglycolate lyase (EC 4.3.2.3) is a key enzyme in the metabolic pathway responsible for the degradation of purines. Specifically, it catalyzes the final step in the conversion of allantoin to glyoxylate and urea in many bacteria and fungi. The reaction is crucial for organisms that utilize purines as a nitrogen source. It is important to distinguish ureidoglycolate lyase from ureidoglycolate hydrolase, as the former releases urea while the latter releases ammonia—a distinction that has been a source of confusion in various biological databases.

The systematic name for this enzyme is (S)-ureidoglycolate urea-lyase (glyoxylate-forming). It is involved in the purine metabolism pathway and is essential for the breakdown of



ureidoglycolate, an intermediate in the degradation of uric acid.

Evolutionary Conservation of Ureidoglycolate Lyase

The conservation of ureidoglycolate lyase across diverse species highlights its fundamental role in metabolism. To quantify this conservation, pairwise sequence alignments were performed using the EMBOSS Needle tool with the default BLOSUM62 matrix. The following table summarizes the sequence identity and similarity of UGL orthologs from representative species.

Data Presentation: Quantitative Analysis of UGL

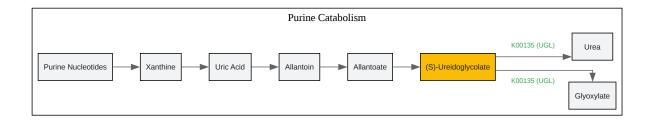
Orthologs

Organism 1	UniProt ID 1	Organism 2	UniProt ID 2	Sequence Identity (%)	Sequence Similarity (%)
Escherichia coli K12	P77731	Saccharomyc es cerevisiae S288c	P32459	28.5	45.1
Escherichia coli K12	P77731	Pseudomona s aeruginosa LESB58	B7UW34	34.6	51.9
Saccharomyc es cerevisiae S288c	P32459	Pseudomona s aeruginosa LESB58	B7UW34	26.9	42.9

Signaling and Metabolic Pathway Involvement

Ureidoglycolate lyase is a component of the purine degradation pathway. The following diagram, generated using Graphviz (DOT language), illustrates the metabolic context of **K00135**.





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Purine catabolism pathway featuring K00135.

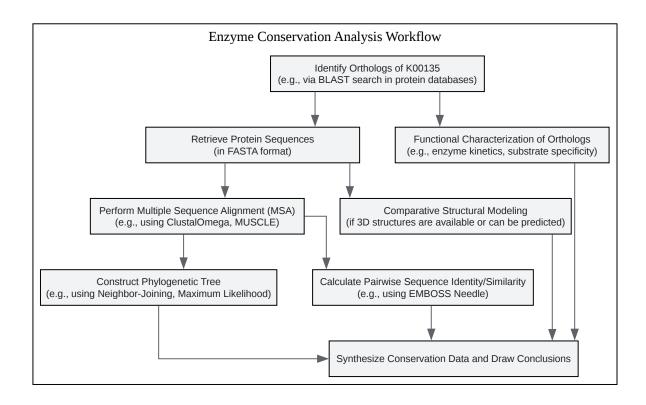
Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the evolutionary conservation of ureidoglycolate lyase.

Experimental Workflow for Assessing Enzyme Conservation

The following diagram outlines a typical workflow for investigating the evolutionary conservation of an enzyme like **K00135**.





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Workflow for evolutionary conservation analysis.

Protocol for Determining Enzyme Kinetic Parameters (Km and Vmax)

Objective: To determine the Michaelis constant (Km) and maximum reaction velocity (Vmax) for ureidoglycolate lyase.

Materials:

- · Purified ureidoglycolate lyase
- (S)-ureidoglycolate substrate solution of known concentration



- Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- Coupled enzyme for detection of a product (e.g., urease and a glutamate dehydrogenasebased ammonia assay kit if monitoring urea production)
- Spectrophotometer
- Microplate reader

Procedure:

- Assay Setup: Prepare a series of dilutions of the (S)-ureidoglycolate substrate in the reaction buffer. The concentrations should typically range from 0.1 to 10 times the expected Km value.
- Enzyme Preparation: Dilute the purified ureidoglycolate lyase to a concentration that yields a linear reaction rate for at least 5-10 minutes.
- Reaction Initiation: In a microplate well or a cuvette, mix the substrate solution with the reaction buffer. Initiate the reaction by adding the diluted enzyme solution.
- Data Acquisition: Immediately place the reaction vessel in the spectrophotometer and measure the change in absorbance over time at a specific wavelength corresponding to the product being measured. Record the initial velocity (v₀) of the reaction.
- Data Analysis:
 - Plot the initial velocity (v₀) against the substrate concentration ([S]).
 - Fit the data to the Michaelis-Menten equation: $v_0 = (Vmax * [S]) / (Km + [S])$ using non-linear regression software to determine Vmax and Km.
 - \circ Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]) to estimate Vmax (from the y-intercept) and Km (from the x-intercept).

Protocol for Constructing a Phylogenetic Tree



Objective: To infer the evolutionary relationships between ureidoglycolate lyase orthologs from different species.

Materials:

- Protein sequences of ureidoglycolate lyase orthologs in FASTA format.
- Bioinformatics software for sequence alignment and phylogenetic analysis (e.g., MEGA, ClustalX, PHYLIP).

Procedure:

- Sequence Retrieval: Obtain the protein sequences of ureidoglycolate lyase from various organisms of interest from databases such as UniProt or NCBI.
- Multiple Sequence Alignment (MSA):
 - Import the FASTA sequences into an MSA program (e.g., ClustalW, MUSCLE).
 - Perform a multiple sequence alignment to identify conserved regions and evolutionary relationships.
 - Manually inspect and edit the alignment to remove poorly aligned regions or large gaps.
- Phylogenetic Tree Construction:
 - Use the aligned sequences to construct a phylogenetic tree. Common methods include:
 - Neighbor-Joining (NJ): A distance-matrix method that is computationally fast.
 - Maximum Likelihood (ML): A character-based method that evaluates the likelihood of the observed data given a model of evolution.
 - Maximum Parsimony (MP): A character-based method that seeks the tree with the fewest evolutionary changes.
 - Select an appropriate substitution model for the chosen method (e.g., JTT, WAG for protein sequences).



• Tree Evaluation:

- Assess the statistical reliability of the tree topology using bootstrapping. Typically, 1000 bootstrap replicates are performed.
- The bootstrap values on the nodes of the tree represent the percentage of times that a particular clade was recovered.

Tree Visualization:

 Visualize and annotate the phylogenetic tree using software like FigTree or the built-in tools of the phylogenetic analysis package.

Conclusion and Future Directions

The **K00135** enzyme, ureidoglycolate lyase, demonstrates significant conservation across bacteria and fungi, underscoring its conserved role in purine metabolism. The quantitative data and protocols presented in this guide provide a framework for researchers to further investigate the structure-function relationships and evolutionary history of this enzyme. Such studies are valuable for understanding microbial nitrogen metabolism and may inform the development of novel antimicrobial agents or the engineering of metabolic pathways for biotechnological purposes. Further research into the three-dimensional structures of UGL orthologs and their kinetic properties will provide deeper insights into their catalytic mechanisms and evolutionary adaptation.

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